molecular formula C11H8BrNO B12993297 2-Bromo-4-phenoxypyridine

2-Bromo-4-phenoxypyridine

Cat. No.: B12993297
M. Wt: 250.09 g/mol
InChI Key: PEARSOQDYCLLHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-phenoxypyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 2-bromo-4-chloropyridine and phenol as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-4-phenoxypyridine

InChI

InChI=1S/C11H8BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H

InChI Key

PEARSOQDYCLLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2)Br

Origin of Product

United States

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